molecular formula C14H12NaO6S B560678 trans Resveratrol 3-Sulfate Sodium Salt CAS No. 858127-11-4

trans Resveratrol 3-Sulfate Sodium Salt

Cat. No.: B560678
CAS No.: 858127-11-4
M. Wt: 331.30 g/mol
InChI Key: KXNGTEOOWGJPRO-TYYBGVCCSA-N
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Scientific Research Applications

Resveratrol-3-O-Sulfate (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Trans Resveratrol 3-Sulfate Sodium Salt, a metabolite of resveratrol, exhibits several beneficial properties . It primarily targets U-937 cells , a human leukemic monocyte lymphoma cell line . In these cells, it reduces the expression of IL-1α, IL-1β, and IL-6 , which are key cytokines involved in inflammatory responses.

Mode of Action

The compound interacts with its targets by reducing their expression. Specifically, in U-937 cells treated with LPS, a concentration of 1 µM of resveratrol-3-O-sulfate reduces the expression of IL-1α, IL-1β, and IL-6 by 61.2%, 76.6%, and 42.2% respectively . Moreover, it decreases the release of TNF-α and IL-6 to levels comparable to that of resveratrol .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By reducing the expression of IL-1α, IL-1β, and IL-6, it potentially modulates the inflammatory response . .

Pharmacokinetics

Upon oral administration, resveratrol is absorbed by enterocytes, which undergo sulfate conjugation and glucuronidation in the liver and intestine, leading to the formation of trans-resveratrol-3-sulfate and trans-resveratrol-3-O-glucuronide metabolites . .

Result of Action

The compound demonstrates antioxidant activity in a Trolox assay . Additionally, it shows a dose-dependent inhibition of Caco-2 colorectal adenocarcinoma cell growth when applied at concentrations ranging from 10 to 100 µM . At concentrations of 25 and 50 µM, it induces apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s anticancer efficacy can be impeded by low water solubility, dose-limiting toxicity, low bioavailability, and rapid hepatic metabolism . To overcome these hurdles, various nanoparticle formulations have been employed to deliver resveratrol, enhancing its water solubility, bioavailability, and efficacy against various types of cancer .

Safety and Hazards

The safety data sheet of trans Resveratrol 3-Sulfate Sodium Salt provides information about its safety and hazards . It is also mentioned that the metabolite trans-resveratrol sulfate could inhibit CYP enzymes in humans and may interact with medicines which are mainly metabolised by CYP2C9 .

Biochemical Analysis

Biochemical Properties

Trans Resveratrol 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it displaces rosiglitazone from the outer mitochondrial protein mitoNEET, indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has antioxidant activity and can dose-dependently decrease the growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM . It also induces apoptosis at concentrations of 25 and 50 µM .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it binds to the TZD binding pocket of the outer mitochondrial protein mitoNEET .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol-3-O-Sulfate (sodium salt) typically involves the sulfation of resveratrol. One common method includes reacting resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of Resveratrol-3-O-Sulfate (sodium salt) may involve similar sulfation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Resveratrol-3-O-Sulfate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various resveratrol derivatives and oxidative products, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resveratrol-3-O-Sulfate (sodium salt) is unique due to its specific sulfation pattern, which affects its solubility, stability, and biological activity. Compared to other resveratrol derivatives, it may have different pharmacokinetics and bioavailability, making it a valuable compound for specific therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of trans Resveratrol 3-Sulfate Sodium Salt involves the sulfation of trans-Resveratrol using sulfur trioxide-pyridine complex, followed by the conversion of the resulting sulfated product to its sodium salt form. ", "Starting Materials": ["trans-Resveratrol", "Sulfur trioxide-pyridine complex", "Methanol", "Sodium hydroxide"], "Reaction": ["Step 1: Dissolve trans-Resveratrol in methanol.", "Step 2: Slowly add sulfur trioxide-pyridine complex to the solution while stirring at 0°C.", "Step 3: Maintain the reaction temperature at 0°C for 1 hour.", "Step 4: Quench the reaction by adding ice-cold water to the reaction mixture.", "Step 5: Adjust the pH of the resulting solution to 8-9 using sodium hydroxide.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain trans Resveratrol 3-Sulfate.", "Step 8: Dissolve trans Resveratrol 3-Sulfate in water and add sodium hydroxide to adjust the pH to 8-9.", "Step 9: Concentrate the solution under reduced pressure to obtain trans Resveratrol 3-Sulfate Sodium Salt as a white solid."] }

CAS No.

858127-11-4

Molecular Formula

C14H12NaO6S

Molecular Weight

331.30 g/mol

IUPAC Name

sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate

InChI

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+;

InChI Key

KXNGTEOOWGJPRO-TYYBGVCCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]

Synonyms

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_

Origin of Product

United States

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